2-(Methylthio)thiazolo[5,4-b]pyridine
Overview
Description
2-(Methylthio)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring with a methylthio substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold . This reaction is carried out under mild conditions, typically at room temperature, and yields the product in good to moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in precursor compounds can be reduced to amines using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The chloro group in precursor compounds can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium carbonate, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Methylthio)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its interaction with phosphoinositides and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by the heterocyclic core of the compound, which forms key hydrogen bonds with the enzyme .
Comparison with Similar Compounds
2-(Methylthio)thiazolo[5,4-b]pyridine can be compared with other thiazolo[5,4-b]pyridine derivatives and related heterocyclic compounds:
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole ring relative to the pyridine ring.
Thiazolo[5,4-d]pyrimidines: These compounds have a similar thiazole ring but are fused to a pyrimidine ring instead of a pyridine ring.
Thiazole derivatives: Compounds like thiazole itself or thiazole-based drugs, which have a simpler structure but share some pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, particularly its potent PI3K inhibitory activity .
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-10-7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFORTZHGPWPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351429 | |
Record name | 2-(Methylthio)thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57135-10-1 | |
Record name | 2-(Methylthio)thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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